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Compound of Interest

Compound Name: C.I. Direct yellow 27

Cat. No.: B12372912 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Direct Yellow 27, a mono-azo dye, exhibits intriguing photophysical properties that are highly

sensitive to its molecular environment. This technical guide provides a comprehensive

overview of its core photophysical characteristics, detailed experimental protocols for their

measurement, and a logical workflow for characterization.

Core Photophysical Properties of Direct Yellow 27
The photophysical behavior of Direct Yellow 27 is significantly influenced by the polarity of the

solvent. The key quantitative parameters are summarized in the tables below.

Solvatochromic Effects: Absorption and Emission
Maxima
The absorption and emission maxima of Direct Yellow 27 display a noticeable shift with

changes in solvent polarity, a phenomenon known as solvatochromism.
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Solvent
Absorption
Max (λ_abs)
(nm)

Emission Max
(λ_em) (nm)

Stokes Shift
(nm)

Stokes Shift
(cm⁻¹)

Water 227, 275, 443[1] 355.84[1][2] 68.84[2] 6741[2]

Methanol - - - -

DMSO - -
12.18 (lifetime in

ns)[2]
-

DMF - - - -

Formamide - - - -

Note: A comprehensive table with specific values for all solvents was not consistently available

across the searched literature. The absorption in water shows multiple bands corresponding to

different electronic transitions.[1]

Efficiency and Dynamics: Quantum Yield and
Fluorescence Lifetime
The fluorescence quantum yield (Φ_f) and fluorescence lifetime (τ) are critical parameters that

define the efficiency and temporal dynamics of the dye's fluorescence.

Solvent
Fluorescence Quantum
Yield (Φ_f)

Fluorescence Lifetime (τ)
(ns)

Water 0.41[2] 6.8[2]

Methanol 0.41 (decrease from DMSO)[2] -

DMSO 0.70[2] 12.18[2]

Experimental Protocols for Photophysical
Characterization
The following sections detail the methodologies for determining the key photophysical

properties of Direct Yellow 27.
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Absorption and Emission Spectroscopy
Objective: To determine the wavelengths of maximum absorption and emission, and the Stokes

shift.

Methodology:

Sample Preparation: Prepare dilute solutions of Direct Yellow 27 in the desired spectroscopic

grade solvents. The concentration should be adjusted to have an absorbance of

approximately 0.1 at the absorption maximum to avoid inner filter effects.

Absorption Measurement:

Use a dual-beam UV-Vis spectrophotometer.

Record the absorption spectrum over a wavelength range of at least 200-700 nm.

The solvent used for the sample preparation is used as the reference.

The wavelength of maximum absorbance (λ_abs) is determined from the peak of the

spectrum.

Emission Measurement:

Use a spectrofluorometer.

Excite the sample at its absorption maximum (λ_abs).

Record the emission spectrum over a wavelength range starting from the excitation

wavelength to the near-infrared region.

The wavelength of maximum emission (λ_em) is determined from the peak of the

spectrum.

Stokes Shift Calculation: The Stokes shift is calculated as the difference between the

absorption and emission maxima (Δλ = λ_em - λ_abs).
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Fluorescence Quantum Yield (Φ_f) Measurement
(Comparative Method)
Objective: To determine the efficiency of fluorescence emission relative to a known standard.

Methodology:

Standard Selection: Choose a fluorescence standard with a known quantum yield and with

absorption and emission profiles that are in a similar spectral region to Direct Yellow 27.

Quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) is a common standard.

Sample and Standard Preparation: Prepare a series of solutions of both the sample (Direct

Yellow 27) and the standard in the same solvent. The concentrations should be adjusted to

have absorbances below 0.1 at the excitation wavelength to ensure linearity.

Absorbance Measurement: Measure the absorbance of each solution at the chosen

excitation wavelength using a UV-Vis spectrophotometer.

Fluorescence Measurement:

Record the fluorescence emission spectra of all solutions using a spectrofluorometer. The

excitation wavelength must be the same for both the sample and the standard.

Ensure that the experimental settings (e.g., slit widths, detector voltage) are kept constant

for all measurements.

Data Analysis:

Integrate the area under the corrected emission spectra for both the sample and the

standard.

Plot the integrated fluorescence intensity versus absorbance for both the sample and the

standard. The resulting plots should be linear.

The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² /

η_standard²) where 'Gradient' is the slope of the plot of integrated fluorescence intensity
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vs. absorbance, and 'η' is the refractive index of the solvent. If the same solvent is used for

both, the refractive index term cancels out.

Fluorescence Lifetime (τ) Measurement (Time-Correlated
Single Photon Counting - TCSPC)
Objective: To determine the average time the molecule spends in the excited state before

returning to the ground state.

Methodology:

Instrumentation: A TCSPC system is required, which includes a pulsed light source (e.g., a

picosecond laser diode or a Ti:Sapphire laser), a sensitive detector (e.g., a microchannel

plate photomultiplier tube - MCP-PMT or a single-photon avalanche diode - SPAD), and

timing electronics.

Sample Preparation: Prepare a dilute solution of Direct Yellow 27 in the desired solvent. The

concentration should be low enough to avoid aggregation and re-absorption.

Data Acquisition:

The sample is excited with short pulses of light at a high repetition rate.

The detector registers the arrival time of the first photon emitted from the sample after

each excitation pulse.

The timing electronics measure the time difference between the excitation pulse and the

detected photon.

This process is repeated for a large number of excitation cycles to build up a histogram of

photon arrival times, which represents the fluorescence decay profile.

Data Analysis:

The instrument response function (IRF) is measured using a scattering solution (e.g., a

dilute solution of non-dairy creamer or Ludox).
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The measured fluorescence decay curve is then deconvoluted from the IRF.

The deconvoluted decay is fitted to an exponential function (or a sum of exponentials for

more complex decays) to extract the fluorescence lifetime (τ).

Experimental and Logical Workflow
The following diagram illustrates the logical workflow for the comprehensive photophysical

characterization of a fluorescent dye like Direct Yellow 27.

Workflow for Photophysical Characterization of Direct Yellow 27

1. Sample Preparation

2. Spectroscopic Measurements

3. Primary Analysis

4. Advanced Photophysical Measurements

5. Data Processing and Interpretation

6. Final Characterization
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Photophysical Characterization Workflow

This guide provides a foundational understanding of the photophysical properties of Direct

Yellow 27 and the experimental procedures required for their determination. For researchers

and professionals in drug development, a thorough grasp of these characteristics is essential

for applications such as fluorescent probe design and interaction studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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